molecular formula C17H21NO3 B13970693 (4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester

(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester

Cat. No.: B13970693
M. Wt: 287.35 g/mol
InChI Key: IJZUPQRAOZGHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol This compound is characterized by a bicyclo[222]octane core structure, which is a common motif in organic chemistry due to its rigidity and stability

Preparation Methods

The synthesis of Benzyl (4-formylbicyclo[222]octan-1-yl)carbamate typically involves multi-step organic reactions One common synthetic route includes the formation of the bicyclo[22The reaction conditions often require the use of inert atmospheres and low temperatures to ensure the stability of intermediates . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyl carbamate moiety can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate in terms of its chemical structure and reactivity.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

benzyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C17H21NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,20)

InChI Key

IJZUPQRAOZGHAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C=O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.